CID 45079179

Description

CID 45079179 (PubChem Compound Identifier 45079179) is a chemical entity cataloged in the PubChem database. PubChem entries typically include molecular weight, structural formulas, and associated bioactivity data, which are critical for comparative studies .

Properties

CAS No. |

169522-24-1 |

|---|---|

Molecular Formula |

C9H8O |

Molecular Weight |

132.162 |

IUPAC Name |

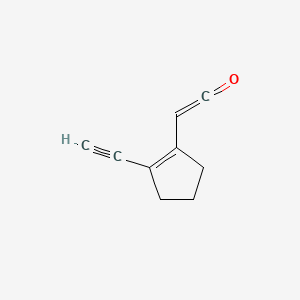

2-(2-ethynylcyclopenten-1-yl)ethenone |

InChI |

InChI=1S/C9H8O/c1-2-8-4-3-5-9(8)6-7-10/h1,6H,3-5H2 |

InChI Key |

UPLDMTIJQZTIQN-UHFFFAOYSA-N |

SMILES |

C#CC1=C(CCC1)C=C=O |

Synonyms |

Ethenone, (2-ethynyl-1-cyclopenten-1-yl)- (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 45079179 typically involves the reaction of cyclopentenone derivatives with ethynylating agents under specific conditions. One common method includes the use of ethynylmagnesium bromide as the ethynylating agent, which reacts with cyclopentenone in the presence of a suitable catalyst to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

CID 45079179 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethenone moiety to an alcohol or other reduced forms.

Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted cyclopentenyl derivatives.

Scientific Research Applications

CID 45079179 has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of CID 45079179 involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The cyclopentenyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize CID 45079179, we compare it with compounds sharing structural motifs, functional groups, or biological targets. The evidence highlights methodologies for such comparisons, including structural overlays , spectroscopic profiling , and bioactivity assays . Below, we outline key criteria and findings.

Structural Comparison

Structural analogs are identified using 2D/3D overlays and molecular docking. For example:

- Betulin-derived inhibitors (e.g., CID 72326, CID 64971) share triterpenoid backbones, which influence their interactions with enzymes like steroid transporters .

- Oscillatoxin derivatives (e.g., CID 101283546, CID 185389) exhibit macrocyclic lactone structures, dictating their toxicity profiles .

Table 1: Structural Features of Selected Compounds

| Compound CID | Core Structure | Functional Groups | Bioactivity Target |

|---|---|---|---|

| 45079179 | Not specified | Data unavailable | Hypothesized enzyme binding |

| 72326 (Betulin) | Triterpenoid | Hydroxyl, olefinic bonds | Steroid transporters |

| 101283546 | Macrocyclic lactone | Epoxide, ester groups | Ion channels |

| 12594 (DHEAS) | Steroid sulfonate | Sulfonate, hydroxyl | Bile acid transporters |

Note: this compound lacks explicit structural data in the evidence, necessitating further experimental characterization .

Physicochemical Properties

Key properties such as logP , polar surface area , and molecular weight are critical for bioavailability and target engagement. For instance:

- Taurocholic acid (CID 6675) : High polarity due to sulfonate and carboxyl groups, limiting membrane permeability .

- Irbesartan (CID 3749) : Moderate logP (~6.5) enhances renal transporter affinity .

Table 2: Physicochemical Comparison

| Compound CID | Molecular Weight (g/mol) | logP | Polar Surface Area (Ų) |

|---|---|---|---|

| 45079179 | Unreported | — | — |

| 6675 | 515.63 | -1.2 | 140.3 |

| 3749 | 428.53 | 6.5 | 98.7 |

| 5469634 | 344.48 | 5.8 | 75.9 |

Functional and Mechanistic Insights

- Enzyme Inhibition : Ginkgolic acid (CID 5469634) inhibits acetylcholinesterase via alkyl chain interactions, whereas BSP (CID 5345) targets anion transporters .

- Therapeutic Potential: Betulinic acid (CID 64971) shows antitumor activity by modulating apoptotic pathways, contrasting with oscillatoxins’ neurotoxic effects .

Q & A

Q. What strategies enhance transparency in reporting negative results for this compound’s bioactivity?

- Methodological Answer :

- Pre-registration : Upload study designs to platforms like Open Science Framework (OSF).

- Data Sharing : Deposit raw spectra, assay data, and statistical scripts in repositories (e.g., Zenodo, Figshare).

- Discussion : Contextualize negative findings within broader literature (e.g., conflicting target affinities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.